Home > Products > Screening Compounds P38226 > 2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride
2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride - 1049766-02-0

2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride

Catalog Number: EVT-2943776
CAS Number: 1049766-02-0
Molecular Formula: C13H20Cl2N4O
Molecular Weight: 319.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a 1,6-naphthyridin-2(1H)-one derivative that has been found to exhibit antiproliferative activity against breast cancer cell lines. [] It was synthesized through regioselective palladium-catalyzed cross-coupling reactions. []

3-(2'-Chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one

  • Compound Description: This compound serves as a crucial starting material for synthesizing various derivatives, including thioglycolic amino acid derivatives and dipeptides, that possess the 2-methyl-3,4-dihydroquinazolin-4-one moiety. [, ] These derivatives have been explored for their potential antibacterial activity. [, ]

2-(2-(3-(4-([18F]Fluoromethoxy-d2)phenyl)-7-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)-4-isopropoxyisoindoline-1,3-dione

  • Compound Description: Designated as [18F]9 in the study, this compound demonstrates high in vitro binding affinity (Ki = 2.9 nM) for PDE10A and suitable lipophilicity (log D = 2.2), making it a potential positron-emission-tomography (PET) ligand for imaging PDE10A in the brain. [] PET studies revealed a higher binding potential for this compound compared to the lead compound [18F]5, and metabolite analysis indicated lower levels of radiolabeled metabolites in rat brains. []

Methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates

  • Compound Description: This series of compounds, designed as methionine synthase (MetS) inhibitors, mimics the substructure of methyltetrahydrofolate (MTHF). [] These inhibitors were designed to bind to the MTHF binding domain of MetS. [] Among the series, methyl 3-hydroxy-2-(2-(3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetamido)propanoate exhibited the highest IC50 value (20 µg/mL) against the PC-3 cell line and had the lowest calculated free energy of binding (-207.19 kJ/mol). []
  • Compound Description: These are two different chemical scaffolds explored for their cytotoxic activity. [] Derivatives of these scaffolds were designed, with molecular docking studies conducted to assess their potential as inhibitors of specific target proteins. [] Compounds 13c and 13e (specific structures not provided in the abstract) from the 5,7-dimethyl pyrido(2,3-d)pyrimidin-4-one scaffold, and compound 14d (specific structure not provided in the abstract) from the 4,5-dihydro pyrazolo (3,4-d) pyrimidines scaffold, displayed promising anticancer activity against MCF-7, Hep G2, and Hela cell lines, respectively. []

3,4-Dihydropyrimidin-2-one Derivatives

  • Compound Description: These compounds were synthesized and evaluated for their antimicrobial and antioxidant activities. []

Methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido]alkanoate

  • Compound Description: These compounds, incorporating a 2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl moiety, were developed through a new rearrangement method starting from the corresponding 2-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetohydrazide. []

4-Oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-ylamino)-2-phenylquinazoline-3(4H)-carboxamidines

  • Compound Description: This series of compounds, featuring a 4-oxo-2-phenylquinazoline-3(4H)-carboxamidine moiety linked to a quinazolin-4-one core through an amino group, were evaluated for their anti-HIV, antitubercular, and antibacterial activities. [] Notably, compounds BQC7 (with a 4-nitrophenyl substituent at the 3-position of the quinazolinone ring) and BQC9 (with a 4-chlorophenyl substituent at the same position) exhibited potent antibacterial activity against S. epidermidis, S. aureus, and B. subtilis with a minimum inhibitory concentration (MIC) of 3 µg/mL. []

4,5-Benzo-2-{[2-(dimethylamino)ethyl]methylamino}-3-methyl-1,3,2-oxazaphosphorinan-6-one

  • Compound Description: This compound, containing a 1,3,2-oxazaphosphorinan-6-one ring system, acts as a bidentate ligand, coordinating to molybdenum(0) via the phosphorus(III) atom and the nitrogen atom of the dimethylamino group. [] Its structure was characterized using X-ray analysis. []

Ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates

  • Compound Description: Synthesized through a silica-supported bismuth(III) triflate-catalyzed Biginelli reaction, these compounds were investigated for their antioxidant activity. [] Compounds 4i, 4j, 4h, and 4f exhibited significant antioxidant potential in DPPH free radical scavenging assays. [] Molecular docking studies suggested strong hydrogen bonding interactions between these compounds and the aspartic acid (ASP197) residue of haematopoietic cell kinase. []

3-substituted-2-thioxoquinazolin-4(3H)-ones

  • Compound Description: This series of compounds was synthesized from anthranilic acid via a Mannich reaction with various secondary amines. [] The compounds were then evaluated for their antimicrobial and anticonvulsant activities. []

1,1’-(1,4-Phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl))bis(ethan-1-one)

  • Compound Description: This compound was synthesized through a multi-step process starting from 4,4’-(1,4-phenylene)bis(5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile). []

4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6(2H)-ones

  • Compound Description: Synthesized from the reaction of 4-oxopyrimidin-2-ylthioureas with arylaldehydes, these compounds showed antibacterial activity against E. coli and S. aureus cultures at a minimum inhibitory concentration (MIC) of 256 µg/mL. []

(4-Oxo-3-Phenyl-3,4-DihydroQuinazolin-2-yl)methyl Nitrite Derivatives

  • Compound Description: This series of compounds was synthesized through the oxidation of 6-chloro-2-(chloromethyl)-3-[phenyl]quinazolin-4(3H)-one using AgNO3. [] These derivatives were then evaluated for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. []

3-(Ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines

  • Compound Description: This series of compounds was synthesized and their potential biological activities were investigated through virtual screening studies against cyclooxygenase-2, lanosterol-14α-demethylase, and receptor tyrosine kinase. [] The results of the virtual studies suggest that these compounds may possess fungistatic and fungicidal effects due to their potential interaction with lanosterol-14α-demethylase. []

1-([1-14C]Cyclohexyloxycarbonyloxy)ethyl 7β-[2-(2-aminothiazol-4-YL)acetamido]-3-[[[1-(2-dimethylaminoethyl)-1H-tetrazol-5-YL]thio]methyl]ceph-3-em-4-carboxylate dihydrochloride ([14C]SCE-2174)

  • Compound Description: This compound is a new orally active cephalosporin antibiotic. [] The compound was labeled with carbon-14 for research purposes. []
  • Compound Description: This series of compounds are analogs of ALIMTA (LY231514, MTA), a known antifolate antimetabolite used in cancer treatment. [] The 7-substituted derivatives were synthesized to explore their potential as inhibitors of cell division. []

6-[[2-(Dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride (TAS-103)

  • Compound Description: TAS-103 is a novel antitumor agent that inhibits topoisomerase I and II activities. [] To improve its efficacy and reduce side effects, a liposomal formulation of TAS-103 was developed. [] The liposomal TAS-103 displayed strong cytotoxic activity against Lewis lung carcinoma cells in vitro and effectively inhibited solid tumor growth in mice. []

3-(Dimethylamino)-4,5,6,7-tetrahydro-1,2,5,7-benzothiatriazonin-6-one 1,1-dioxides

  • Compound Description: This novel nine-membered heterocyclic system is formed through a ring enlargement reaction of 3-(dimethylamino)-2,2-dimethyl-2H-azirine with N-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazin-3-one 1,1-dioxides. []

2-Amino-N-(2-substituted-ethyl)benzamide and 3-substituted-2,3-dihydroquinazolin-4(1H)-one derivatives

  • Compound Description: These compounds were synthesized using an efficient and eco-friendly protocol. [] The method utilized 2-methyl tetrahydrofuran as an environmentally friendly solvent and potassium carbonate as a catalyst. []

3,4-bis[(2-(dimethylamino)ethyl)amino)cyclobut-3-ene-1,2-dione (1a–c)

  • Compound Description: Three polymorphs of this squaric acid derivative were investigated for their solid-state structures and supramolecular assembly patterns. [] The study revealed the significant role of hydrogen bonding and π-π stacking interactions of the cyclobutenedione rings in stabilizing the crystal structures. []

Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

  • Compound Description: This series of compounds was synthesized and tested for their anticancer activity against the MCF-7 human breast adenocarcinoma cell line. [] Among the tested compounds, 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e) demonstrated the most potent inhibitory activity with an IC50 of 11 µM. []

3,4-Dihydro-2-amino-6-methyl-4-oxo-5-(4-pyridplthio)-quinazolone dihydrochloride (AG337)

  • Compound Description: AG337 is a nonclassical inhibitor of thymidylate synthase (TS), designed to overcome resistance mechanisms associated with classical antifolate antimetabolites. [] Clinical pharmacokinetic studies revealed that AG337 exhibits saturable clearance. [] Doses of 600 mg/m2 and above resulted in elevated plasma deoxyuridine (dUrd) levels, indicating TS inhibition. []

Sulfur-containing 1,4-dihydropyridines and 1,2,3,4-tetrahydropyridines

  • Compound Description: This study focused on synthesizing and evaluating the hepatoprotective effects of a library of over 350 dihydro- and tetrahydropyridines. [] Five out of six selected compounds demonstrated hepatoprotective activity in a rat model of tetrachloromethane-induced acute hepatitis. [] This research highlighted the potential of (benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydropyridine-3-carboxylate) as a candidate for further preclinical investigations. []

2-Methyl-4H-pyridazino[4′,3′:4,5]thieno[3,2-d]-1,3-oxazin-4-one Derivatives

  • Compound Description: Starting with ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate, various related compounds, including 2-methyl-8,9-diphenyl-4H-pyridazino[4′,3′:4,5]thieno[3,2-d]-1,3-oxazin-4-one and 7-amino-6-methyl-8-oxo-3,4-diphenyl-7,8-dihydropyrimido-[4′,5′:4,5]thieno[2,3-c]pyridazine, were synthesized. []

Fused Tetracyclic Thiazinan-4-one Derivatives

  • Compound Description: Novel fused tetracyclic thiazinan-4-one derivatives were synthesized and their anti-tumor activity against Hela and A549 tumor cells was investigated. [] Some compounds showed moderate growth inhibition of Hela cells, with (13aR,13bR)-1,2,3,13b-tetrahydrobenzo[e]pyrrolo[2',1':3,4]pyrazino[2,1b][1,3]thiazine-5,8(6H,13aH)-dione exhibiting the most potent activity (IC50 = 9.50 μmol/L). []

3-Amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones

  • Compound Description: This series of tricyclic compounds was synthesized from acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate and hydrazine hydrate. [] The reactivity of these 3-aminopyridothieno[3,2-d]pyrimidin-4-ones with various reagents, including aldehydes, formamide, and Raney nickel, was explored. []

(4,4-Dimethyl-2-thiazolin-5-dimethyliminium)-2-thiolat ⇌ (1-Dimethylthiocarbamoyl-1-methyl-ethyl)-isothiocyanate

  • Compound Description: This compound exists as a dynamic equilibrium between its dipolar (zwitterionic) and non-dipolar (charge-free) isomeric forms. [] It exhibits versatile reactivity, yielding various derivatives through reactions with reagents like sodium borohydride, amines, and even another molecule of its precursor, 3-dimethylamino-2,2-dimethy1-2H-azirine. []
  • Compound Description: These novel compounds were designed as selective inhibitors of histone deacetylase 6 (HDAC6) for potential use in treating Alzheimer's disease. [] These compounds demonstrated potent HDAC6 inhibitory activity in the nanomolar range, with (E)-3-(2-ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b) being the most potent (IC50 = 8 nM). [] They also exhibited neuroprotective effects in vitro and improved learning-based performance in mice with β-amyloid-induced hippocampal lesions. []

3-Amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one and 2-hydrazino-3-phenylamino-3H-quinazolin-4-one

  • Compound Description: These compounds were synthesized and their reactions with various reagents were investigated to explore their chemical reactivity and potential for synthesizing diverse heterocyclic compounds. []
  • Compound Description: This compound, a pyrazolo[3,4-b]pyridine derivative, was synthesized and its reactivity with various reagents was investigated. [] It was used as a key intermediate in the synthesis of other heterocyclic systems, including pyridopyrazolotriazines. []

6-Alkyl-4-amino-3,3-dichloro-3,4-dihydro-2H-pyran-2-ones and 6-Alkyl-4-amino-3-chloro-2H-pyran-2-ones

  • Compound Description: These two series of pyranone derivatives were synthesized by the cycloaddition of dichloroketene to N,N-disubstituted 1-amino-4-methyl-1-penten-3-ones and 1-amino-4,4-dimethyl-1-penten-3-ones. []

2-Amino-4-aryl-3-cyano-6-(3,4-dimethoxyphenyl)pyridines and 4-Aryl-3-cyano-6-(3,4-dimethoxyphenyl)-2(1H)-pyridinones

  • Compound Description: These compounds, existing as tautomers, were synthesized under solvent-free conditions using a Bronsted acidic ionic liquid catalyst. [] The study focused on understanding the tautomeric preferences through theoretical calculations using density functional theory (DFT) at the B3LYP level. []

6-Amino-4-aryl-5-cyanopyrazolo[3,4-b]pyridines and 4-aryl-5-cyano-6H-pyrazolo[3,4-b]pyridin-6-ones

  • Compound Description: This study reports the synthesis of these two series of pyrazolo[3,4-b]pyridine derivatives from 5-amino-3-methyl-1-phenylpyrazole and arylidene derivatives of malononitrile or ethyl cyanoacetate. []
  • Compound Description: Compound 1 is a sigma-receptor ligand. [] Various conformationally restricted analogs of this compound, including piperazines, bicyclic amines, and bridged bicyclic amines, were synthesized and evaluated for their binding affinity at sigma receptors in guinea pig brain membrane. []

(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of osimertinib, a third-generation EGFR tyrosine kinase inhibitor used in cancer therapy. []
  • Compound Description: CB30865 is a potent quinazolin-4-one-based antitumor agent with low aqueous solubility. [] Water-soluble analogs of CB30
Overview

2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride is a synthetic compound belonging to the quinazolinone family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases, including cancer and infectious diseases.

Source

The compound is synthesized through several chemical reactions involving quinazolinone derivatives. Research indicates that modifications to the quinazolinone core can enhance its pharmacological properties, including solubility and potency against specific biological targets .

Classification

This compound can be classified as a quinazolinone derivative. Quinazolinones are heterocyclic compounds characterized by a fused benzene and pyrimidine ring structure. They are often explored for their anti-inflammatory, anticancer, and antimicrobial properties.

Synthesis Analysis

Methods

The synthesis of 2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride typically involves multi-step organic synthesis techniques. Key steps include:

  1. Formation of the Quinazolinone Core: Starting from commercially available starting materials, the synthesis often involves cyclization reactions to form the quinazolinone structure.
  2. Introduction of Functional Groups: Various functional groups are introduced through nucleophilic substitutions and coupling reactions, such as Suzuki coupling or Sonogashira coupling.
  3. Finalization: The final product is obtained by deprotecting any protecting groups used during synthesis and crystallizing the product as its dihydrochloride salt for stability and solubility purposes .

Technical Details

The synthesis may follow a route similar to that reported in literature, where intermediates are formed through well-established reactions like chlorination, amination, and cyclization. For example, a typical synthetic pathway might include:

  • Starting with 2-aminoiodobenzoic acid.
  • Cyclization with an isothiocyanate.
  • Subsequent chlorination and introduction of amine groups under basic conditions .
Molecular Structure Analysis

Structure

The molecular structure of 2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride can be described as follows:

  • Core Structure: It features a quinazolinone backbone with a dihydro configuration.
  • Substituents: The presence of a dimethylaminoethyl side chain contributes to its biological activity.

Data

The molecular formula is typically represented as C14H20Cl2N4OC_{14}H_{20}Cl_2N_4O, indicating a complex arrangement of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The compound's molecular weight is approximately 320.24 g/mol.

Chemical Reactions Analysis

Reactions

The compound undergoes various chemical reactions that can modify its structure and enhance its biological activity. Key reactions include:

  • Amination Reactions: Introducing different amine groups can significantly alter the compound's pharmacological profile.
  • Coupling Reactions: These are crucial for attaching various substituents that may improve solubility or target specificity.

Technical Details

For instance, the introduction of dimethylamino groups can be achieved through nucleophilic substitution reactions where appropriate precursors are reacted under controlled conditions to ensure high yields and purity of the final product .

Mechanism of Action

Process

The mechanism of action for 2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride typically involves interactions at the molecular level with specific biological targets. These may include:

  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor for certain enzymes involved in disease pathways.
  • Modulation of Signaling Pathways: By interacting with cellular receptors or other proteins, it can influence various signaling cascades critical for cell proliferation or survival.

Data

Research indicates that quinazolinone derivatives often exhibit activity against kinases and other enzymes implicated in cancer progression. The precise mechanism may vary depending on the specific target within the cell .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents due to the presence of functional groups that enhance solvation.

Chemical Properties

Chemical properties include stability under various pH conditions, reactivity with nucleophiles or electrophiles depending on the functional groups present. The dihydrochloride form enhances stability and solubility in aqueous environments.

Applications

Scientific Uses

This compound has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Biological Research: Useful in studying enzyme inhibition mechanisms or cellular signaling pathways related to disease processes.

Research continues into optimizing this compound's structure to improve efficacy and reduce side effects when used therapeutically .

Properties

CAS Number

1049766-02-0

Product Name

2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride

IUPAC Name

2-[[2-(dimethylamino)ethylamino]methyl]-3H-quinazolin-4-one;dihydrochloride

Molecular Formula

C13H20Cl2N4O

Molecular Weight

319.23

InChI

InChI=1S/C13H18N4O.2ClH/c1-17(2)8-7-14-9-12-15-11-6-4-3-5-10(11)13(18)16-12;;/h3-6,14H,7-9H2,1-2H3,(H,15,16,18);2*1H

InChI Key

ZFGSSDIKTWJAID-UHFFFAOYSA-N

SMILES

CN(C)CCNCC1=NC2=CC=CC=C2C(=O)N1.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.